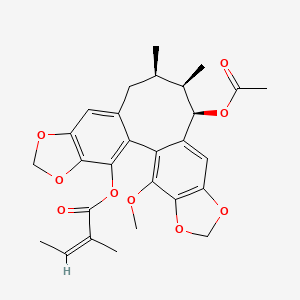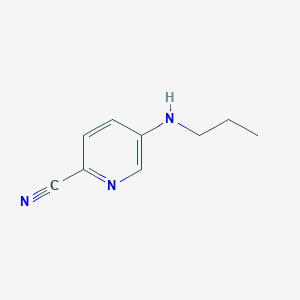![molecular formula C17H14BrNO3S2 B13077824 Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate](/img/structure/B13077824.png)
Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate is a complex organic compound that belongs to the class of benzothiazole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ring. This intermediate is then further reacted with various reagents to introduce the bromo and methoxy substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to increase yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Aplicaciones Científicas De Investigación
Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: A simpler compound with similar biological activities.
Benzoxazole: Another heterocyclic compound with comparable properties.
Thiazole: A related compound with diverse biological activities
Uniqueness
Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a benzothiazole core with bromo and methoxy groups makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C17H14BrNO3S2 |
|---|---|
Peso molecular |
424.3 g/mol |
Nombre IUPAC |
methyl 2-(1,3-benzothiazol-2-ylsulfanylmethyl)-3-bromo-6-methoxybenzoate |
InChI |
InChI=1S/C17H14BrNO3S2/c1-21-13-8-7-11(18)10(15(13)16(20)22-2)9-23-17-19-12-5-3-4-6-14(12)24-17/h3-8H,9H2,1-2H3 |
Clave InChI |
HAURZZBTQJFUBB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)Br)CSC2=NC3=CC=CC=C3S2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13077757.png)
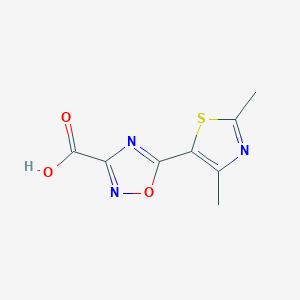
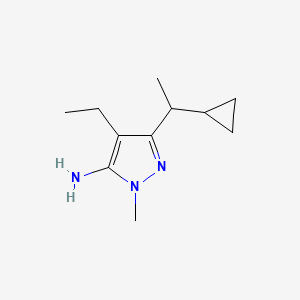
![1-[(1-Aminocyclohexyl)methyl]-3-ethylurea](/img/structure/B13077775.png)
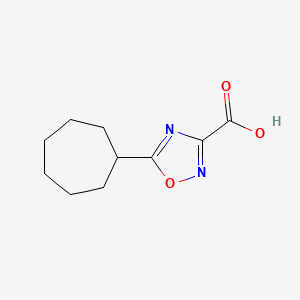
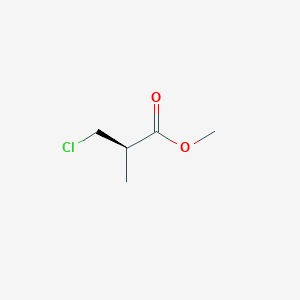
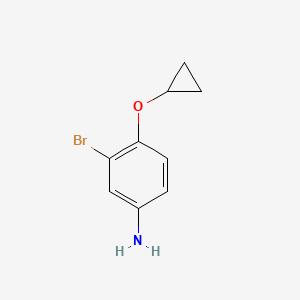
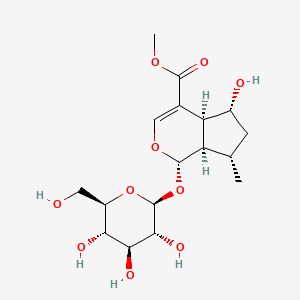
![N-[(4-Chloro-3-methylphenyl)methyl]thietan-3-amine](/img/structure/B13077823.png)


